molecular formula C6H6N2O2S B1415041 (Pyridazin-3-ylthio)acetic acid CAS No. 794574-61-1

(Pyridazin-3-ylthio)acetic acid

Cat. No. B1415041
M. Wt: 170.19 g/mol
InChI Key: CSROZUPCZJTLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pyridazin-3-ylthio)acetic acid is a chemical compound with the CAS Number: 794574-61-1 . It has a molecular weight of 170.19 and its IUPAC name is (3-pyridazinylsulfanyl)acetic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for (Pyridazin-3-ylthio)acetic acid is 1S/C6H6N2O2S/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

(Pyridazin-3-ylthio)acetic acid is a solid substance . Its molecular formula is C6H6N2O2S and it has a molecular weight of 170.19 .

Scientific Research Applications

Antimycobacterial Activity

  • Synthesis and Antimycobacterial Testing: Derivatives of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid, including (Pyridazin-3-ylthio)acetic acid, have been synthesized and tested for their antimycobacterial activity. These compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating potential use in treating tuberculosis and related infections (Mamolo et al., 2001); (Mamolo et al., 2003).

Corrosion Inhibition

  • Inhibitory Effect on Steel Corrosion: A study explored the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a compound related to (Pyridazin-3-ylthio)acetic acid, on the corrosion of mild steel in hydrochloric acid. This research indicates the potential application of such compounds in corrosion inhibition, an important aspect in materials science and engineering (Ghazoui et al., 2017).

Aldose Reductase Inhibitors

  • Potential in Treating Complications of Diabetes: Compounds based on the pyridazinone framework, similar to (Pyridazin-3-ylthio)acetic acid, have shown promise as aldose reductase inhibitors. These inhibitors can be crucial in managing complications associated with diabetes, such as cataracts and neuropathy (Costantino et al., 1999); (Coudert et al., 1991).

Anticancer Activity

  • Evaluation for Anticancer Properties: Recent research aimed to synthesize new series of 3(2h)-one pyridazinone derivatives, similar to (Pyridazin-3-ylthio)acetic acid, for potential antioxidant and anticancer activities. These compounds were tested in vitro and showed promising results, indicating a potential application in the development of anticancer drugs (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-pyridazin-3-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSROZUPCZJTLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyridazin-3-ylthio)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pyridazin-3-ylthio)acetic acid
Reactant of Route 2
Reactant of Route 2
(Pyridazin-3-ylthio)acetic acid
Reactant of Route 3
Reactant of Route 3
(Pyridazin-3-ylthio)acetic acid
Reactant of Route 4
Reactant of Route 4
(Pyridazin-3-ylthio)acetic acid
Reactant of Route 5
(Pyridazin-3-ylthio)acetic acid
Reactant of Route 6
(Pyridazin-3-ylthio)acetic acid

Citations

For This Compound
2
Citations
AAF Wasfy, A El-Shenawy, SA Nassar - Heterocyclic …, 2001 - degruyter.com
A series of N-substituted-3-methyl-4-(5-alkyl-or 5-aryl-2-furfiirylidene)-2-pyrazolin-5-ones (7-9) ac have been synthesised by the reaction of N-substituted-3-methyl-2-pyrazolin-5-ones 6a…
Number of citations: 7 www.degruyter.com
ГІ Северіна - 2010 - dspace.nuph.edu.ua
… of the synthesis of the new groups of biologically active compounds were developed: derivatives of [1,2,4]triazolo[1,5-а]pyrimidine, [1,2,4]triazolo[4,3-b]pyridazin-3-ylthio-acetic acid and …
Number of citations: 3 dspace.nuph.edu.ua

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.